1-Ethynyl-3-(2-methoxyethoxy)benzene
Overview
Description
“1-Ethynyl-3-(2-methoxyethoxy)benzene” is an organic compound . It belongs to the class of organic compounds known as phenylpropanes . It is an aromatic acetylene derivative .
Molecular Structure Analysis
The molecular formula of “1-Ethynyl-3-(2-methoxyethoxy)benzene” is C11H12O2 . Its structure includes a benzene ring with an ethynyl group (C≡CH) and a 2-methoxyethoxy group attached .Scientific Research Applications
Fluorescent Chemosensors
“1-Ethynyl-3-(2-methoxyethoxy)benzene” could potentially be used in the development of fluorescent chemosensors . Fluorescent chemosensors for ions and neutral analytes have been widely applied in many diverse fields such as biology, physiology, pharmacology, and environmental sciences .
Potassium Ion Detection
The compound is structurally similar to the 2-triazacryptand [2,2,3]-1-(2-methoxyethoxy)benzene (TAC) group, which displays a very high selectivity for detecting K+ over other physiologically relevant metal ions . This suggests that “1-Ethynyl-3-(2-methoxyethoxy)benzene” could potentially be used in similar applications.
Crystal Structure Studies
The crystal structure of similar compounds has been studied, which could provide insights into the properties of "1-Ethynyl-3-(2-methoxyethoxy)benzene" . These studies can help understand the intermolecular interactions and other physical properties of the compound .
properties
IUPAC Name |
1-ethynyl-3-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWDGOCISGEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90828215 | |
Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(2-methoxyethoxy)benzene | |
CAS RN |
896114-81-1 | |
Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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